Dcebio

Übersicht

Beschreibung

DCEBIO is a derivative of 1-EBIO and is an extremely potent activator of Cl- secretion in T84 colonic cells . It stimulates Cl- secretion via the activation of hIK1 K+ channels and the activation of an apical membrane Cl- conductance . It is more potent than its analog 1-EBIO .

Molecular Structure Analysis

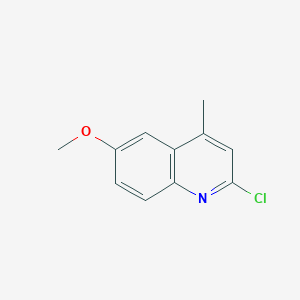

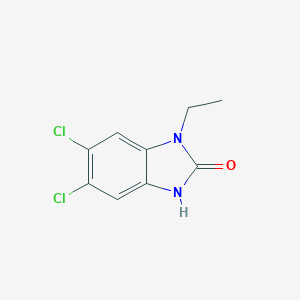

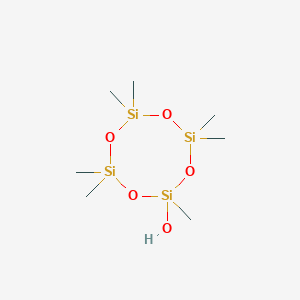

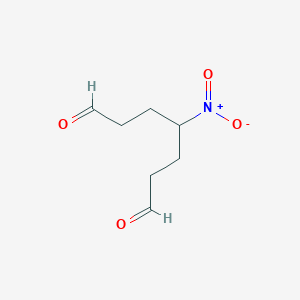

The molecular formula of this compound is C9H8Cl2N2O . Its IUPAC name is 5,6-dichloro-3-ethyl-1H-benzimidazol-2-one . The InChI string representation of this compound is InChI=1S/C9H8Cl2N2O/c1-2-13-8-4-6(11)5(10)3-7(8)12-9(13)14/h3-4H,2H2,1H3,(H,12,14) .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.08 g/mol . It is soluble to 100 mM in DMSO and to 100 mM in ethanol .

Wissenschaftliche Forschungsanwendungen

Behandlung der Mukoviszidose

Dcebio ist bekannt dafür, die Cl--Leitfähigkeit und die hKCa3.1-Kanäle zu aktivieren, die bei der Behandlung der Mukoviszidose von entscheidender Bedeutung sind . Es stimuliert die Cl--Sekretion durch die Aktivierung von hKCa3.1-Kaliumkanälen und einer apikalen Cl--Leitfähigkeit, die vom CFTR-Kanal getragen wird, was bei der Behandlung der Symptome der Krankheit helfen kann.

Chronisch obstruktive Lungenerkrankung (COPD)

Forschungsergebnisse deuten darauf hin, dass this compound bei der Behandlung von COPD von Vorteil sein könnte. Durch die Aktivierung der Cl--Sekretion in T84-Dickdarmzellen kann es dazu beitragen, einige der mit COPD verbundenen Symptome, wie z. B. Schleimansammlung, zu lindern .

Ionenkanalforschung

This compound dient als ein potenter Aktivator der Cl--Sekretion und ist effektiver als sein Analogon 1-EBIO. Dies macht es zu einer wertvollen Verbindung für die Ionenkanalforschung, insbesondere beim Verständnis der Mechanismen der Cl--Sekretion und der hKCa3.1-Kanäle .

Gastrointestinale Störungen

Die Aktivierung der Cl--Sekretion durch this compound deutet auf seine mögliche Anwendung bei der Behandlung gastrointestinaler Störungen hin. Es könnte dazu beitragen, die Flüssigkeitssekretion und -aufnahme im Darm zu regulieren, was für die Verdauungsgesundheit von entscheidender Bedeutung ist .

Pharmakologische Studien

Die Fähigkeit von this compound, bestimmte Kaliumkanäle zu aktivieren, macht es zu einer bedeutenden Verbindung für pharmakologische Studien. Es kann verwendet werden, um die Rolle dieser Kanäle in verschiedenen physiologischen Prozessen und Krankheiten zu verstehen .

Materialwissenschaften

Obwohl bestimmte Anwendungen von this compound in der Materialwissenschaft nicht direkt erwähnt werden, deuten seine chemischen Eigenschaften, wie z. B. die Löslichkeit in DMSO und Ethanol, auf mögliche Anwendungen bei der Synthese und Modifikation von Materialien hin .

Umweltstudien

Die Rolle von this compound bei der Aktivierung von Cl-- und K+-Strömen könnte Auswirkungen auf Umweltstudien haben, insbesondere beim Verständnis der mikrobiellen Ökologie und der Rolle von Mikroorganismen im Nährstoffkreislauf und im Energiefluss .

Bioadaptive Designs

Obwohl nicht direkt mit this compound verknüpft, könnten die biochemischen Wirkungen der Verbindung bioadaptive Designs in der Biofabrikation inspirieren, wo das Verständnis zellulärer Prozesse entscheidend für die Entwicklung lebender Materialien ist .

Wirkmechanismus

Target of Action

Dcebio, a derivative of 1-EBIO, is an extremely potent activator of Cl- secretion in T84 colonic cells . The primary targets of this compound are the hIK1 K+ channels and an apical membrane Cl- conductance . These targets play a crucial role in the secretion of Cl- in cells .

Mode of Action

This compound stimulates Cl- secretion via the activation of hIK1 K+ channels and the activation of an apical membrane Cl- conductance . This interaction with its targets leads to an increase in the secretion of Cl-, which is essential for various cellular functions .

Biochemical Pathways

This compound affects the IKCa channel/mitoROS/Akt/mTOR pathway . The activation of this pathway by this compound leads to an increase in muscle mass . This pathway plays a crucial role in muscle development and could potentially be used for the treatment of muscle wasting diseases .

Pharmacokinetics

It’s known that this compound is a potent activator of cl- secretion in cells , suggesting that it can be absorbed and distributed in the body to exert its effects

Result of Action

The activation of this compound results in an increase in muscle mass by activating the IKCa channel/mitoROS/Akt/mTOR pathway . In an in vitro myotube inflammatory atrophy experiment, this compound attenuated the reduction of myotube diameter induced by endotoxin . This suggests that this compound could potentially be used in the treatment of muscle wasting diseases .

Action Environment

It’s known that this compound’s effects are observed when applied in the early stage of myogenic differentiation This suggests that the timing of application could be a crucial factor in this compound’s efficacy

Safety and Hazards

DCEBIO may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be stored in a well-ventilated place and the container should be kept tightly closed .

Biochemische Analyse

Biochemical Properties

Dcebio plays a significant role in biochemical reactions, particularly in the activation of hIK1 K+ channels and the stimulation of Cl- secretion . It interacts with these biomolecules, leading to the activation of an apical membrane Cl- conductance .

Cellular Effects

This compound has been observed to have profound effects on various types of cells and cellular processes. For instance, in T84 colonic cells, this compound stimulates Cl- secretion via the activation of hIK1 K+ channels . In C2C12 skeletal muscle cells, this compound has been reported to increase myotube diameter via the Akt/mammalian target of rapamycin pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It activates hIK1 K+ channels and stimulates Cl- secretion via the activation of an apical membrane Cl- conductance . In skeletal muscle cells, this compound opens IKCa channels distributed in mitochondria, leading to an increase in myotube mass .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it’s known that this compound stimulates a concentration-dependent, sustained increase in short-circuit current (Isc) in the mouse jejunum .

Metabolic Pathways

This compound is involved in metabolic pathways related to Cl- secretion. It activates hIK1 K+ channels, stimulating Cl- secretion via the activation of an apical membrane Cl- conductance

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly documented in the available literature. Its activation of hIK1 K+ channels suggests it may interact with these channels during its transport and distribution .

Subcellular Localization

Given its interaction with hIK1 K+ channels and its role in Cl- secretion, it may be localized to areas where these channels are present

Eigenschaften

IUPAC Name |

5,6-dichloro-3-ethyl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O/c1-2-13-8-4-6(11)5(10)3-7(8)12-9(13)14/h3-4H,2H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHRMULASXZCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=C(C=C2NC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349653 | |

| Record name | 5,6-Dichloro-3-ethyl-1H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60563-36-2 | |

| Record name | 5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60563-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dichloro-3-ethyl-1H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DCEBIO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of DCEBIO?

A1: this compound primarily acts as an opener of small conductance Ca2+-activated K+ channels (SKCa) and intermediate conductance Ca2+-activated K+ channels (IKCa). [, , , , , , , , , , , ]

Q2: How does this compound affect cellular function through its interaction with SKCa and IKCa channels?

A2: By opening these channels, this compound enhances K+ efflux, leading to membrane hyperpolarization and subsequent modulation of cellular excitability and Ca2+ signaling. [, , , , , , , , , , , ] This effect has been observed in various cell types, including neurons, muscle cells, and epithelial cells.

Q3: Does this compound interact with other ion channels?

A3: While this compound exhibits selectivity for SKCa and IKCa channels, research suggests it may also inhibit L-type Ca2+ channels at higher concentrations. [, ]

Q4: Can you elaborate on the downstream effects of this compound-mediated K+ channel activation?

A4: this compound's activation of SKCa and IKCa channels leads to a cascade of downstream effects, including:

- Enhanced Cl- secretion: In epithelial cells lining the airways and intestines, this compound promotes Cl- secretion, potentially aiding in mucociliary clearance. [, , , ]

- Modulation of muscle function: In skeletal muscle cells, this compound promotes myogenic differentiation and hypertrophy. [, , ]

- Regulation of neuronal excitability: In neurons, this compound modulates neuronal excitability, influencing processes like fear extinction memory and potentially offering therapeutic benefits for epilepsy. [, ]

- Regulation of vascular tone: In vascular smooth muscle cells, this compound contributes to vasodilation, influencing blood pressure regulation. [, ]

Q5: What structural features of this compound are crucial for its activity?

A5: The ethyl and hydrogen groups at the 1 and 3 nitrogen positions of the benzimidazolone core are essential for activity. [] Furthermore, substitutions at the 5 and 6 positions, particularly with chlorine atoms as in this compound, enhance potency compared to the parent compound 1-EBIO. []

Q6: What in vitro models have been used to study this compound's effects?

A6: Researchers have employed various in vitro models, including:

- Cell lines: Human bronchial epithelial cells (HBEs), C2C12 skeletal muscle cells, human glioma cells, human pancreatic duct cells (Capan-1), and rat mast cells. [, , , , , , , ]

- Isolated tissues: Mouse jejunum, rat middle cerebral artery, and guinea pig distal colon. [, , ]

Q7: What are some key findings from in vivo studies using this compound?

A7: In vivo studies have demonstrated:

- Enhanced glucose tolerance: In mice, this compound administration improves glucose tolerance, suggesting a potential role in diabetes management. []

- Attenuation of allergic responses: In rats, oral administration of Lactobacillus rhamnosus JB-1, which modulates KCa3.1 channels, inhibits mast cell degranulation and reduces allergic responses. []

- Influence on blood pressure: this compound affects blood pressure regulation, likely through its actions on vascular smooth muscle cells. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine](/img/structure/B109713.png)

![(6R,7R)-7-{[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino}-3-{[4-(1-methylpyridinium-4-yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B109729.png)

![2,7-Diazaspiro[4.4]nonan-3-one](/img/structure/B109751.png)

![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)